Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate
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Description
Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate serves as a precursor for the synthesis of a wide array of compounds. For instance, it has been used in the condensation reactions to create novel compounds characterized by spectroscopy methods and quantum chemical calculations. These syntheses often result in molecules with interesting properties, such as spontaneous formation reactions at room temperature and potential for dimer formation through hydrogen bonding (Singh et al., 2013), (Singh et al., 2013).
Molecular Structure and Spectral Analyses
The molecular structure and spectral analyses have been central to understanding the chemical behavior of derivatives of this compound. Detailed vibrational analysis indicates dimer formation in the solid state, further analyzed by "atoms in molecules" (AIM) theory to assess intermolecular interactions (Singh et al., 2014). These studies provide insights into the electron density, Laplacian of electron density, and total electron energy density at bond critical points (BCP), offering a deeper understanding of the compound's reactivity and properties.
Applications in Material Science
Research into this compound and its derivatives also extends into material science, particularly in the development of non-linear optical (NLO) materials. Theoretical studies indicate that certain derivatives may exhibit significant first hyperpolarizability, suggesting their utility as NLO materials. This is demonstrated through quantum chemical calculations that correlate well with experimental data, predicting the sites and nature of interactions that facilitate dimer formation and potentially enhance NLO properties (Singh et al., 2015).
Properties
IUPAC Name |
ethyl 4-formyl-2,5-dimethyl-1-phenylpyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-4-20-16(19)15-12(3)17(11(2)14(15)10-18)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDYIZGTPVRWAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C=O)C)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384008 |
Source
|
Record name | Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-52-5 |
Source
|
Record name | Ethyl 4-formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-Formyl-2,5-Dimethyl-1-Phenyl-1H-Pyrrole-3-Carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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